molecular formula C10H19NO4 B12840539 5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate

5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate

Katalognummer: B12840539
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: CUYNTPRJLVATKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate is a chemical compound with a unique structure that includes a trimethylammonio group and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trimethylammonio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate involves its interaction with specific molecular targets and pathways. The trimethylammonio group can interact with negatively charged sites on proteins and enzymes, potentially altering their activity. The oxo group may also participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxo-5-(2-(trimethylammonio)ethoxy)pentanoate is unique due to the presence of both the trimethylammonio and oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

Molekularformel

C10H19NO4

Molekulargewicht

217.26 g/mol

IUPAC-Name

5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate

InChI

InChI=1S/C10H19NO4/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13/h4-8H2,1-3H3

InChI-Schlüssel

CUYNTPRJLVATKF-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCOC(=O)CCCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.